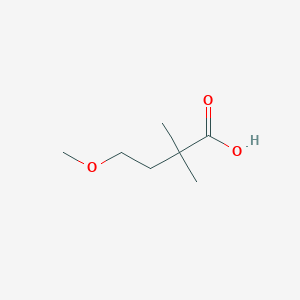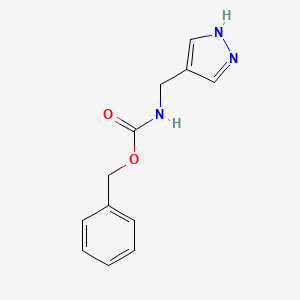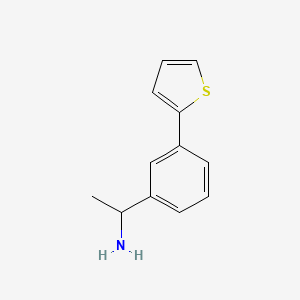
1-(3-Thiophen-2-yl-phenyl)-ethylamine
Vue d'ensemble
Description
1-(3-Thiophen-2-yl-phenyl)-ethylamine, also known as 1-(3-Thiophen-2-yl-phenyl)-ethylamine, is a thiophene-based amine that has been studied for its potential applications in a variety of scientific fields. It is a relatively new compound that has been the subject of research in recent years. This compound has been found to have a variety of biochemical and physiological effects, and has been used in the synthesis of other compounds. In
Applications De Recherche Scientifique
Synthesis of Derivatives for Biological Activity
1-(3-Thiophen-2-yl-phenyl)-ethylamine derivatives have been explored for their potential biological activity. For instance, derivatives such as substituted methylamines, ethylamines, and acetic acids were synthesized from 2-(4-substituted phenyl)thiophens and their 3-methyl derivatives (Beaton, Chapman, Clarke, & Willis, 1976).
Optoelectronic Applications
In optoelectronics, thiophene dyes, which are related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized for enhancing nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Complexes with Ni(II) and Pd(II) for Electrochemistry
The compound has been utilized in synthesizing complexes with nickel(II) and palladium(II). These complexes have applications in electrochemistry and have been characterized by various spectroscopic techniques (Kundu, Pramanik, Mondal, & Mondal, 2016).
Synthesis of Optically Active Compounds
The synthesis of optically active compounds using enantiomers of 1-(3-Thiophen-2-yl-phenyl)-ethylamine has been researched, contributing to the field of chiral chemistry (Khailova, Bagautdinova, Kataeva, Pudovik, Alfonsov, & Pudovik, 2006).
Anticancer Activities
Compounds synthesized from ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have shown moderate anticancer activity, highlighting its potential in pharmaceutical applications (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).
Antimicrobial Applications
Novel thiophene-containing compounds, which include 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized and shown promising antibacterial and antifungal activities, particularly against gram-negative bacteria and fungi (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Propriétés
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZGQKSCTWHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thiophen-2-yl-phenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



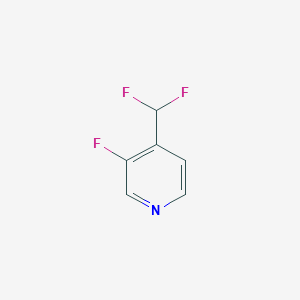


amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)


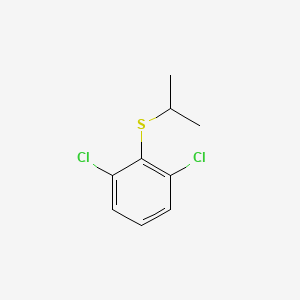

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
